molecular formula C11H9NO2 B2674259 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde CAS No. 1159981-61-9

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Cat. No.: B2674259
CAS No.: 1159981-61-9
M. Wt: 187.198
InChI Key: CFHFMNSHRAATTB-UHFFFAOYSA-N
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Description

“4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde” is a chemical compound with the CAS Number: 1159981-61-9 . It has a molecular weight of 187.2 and its IUPAC name is 4-methyl-5-phenyl-3-isoxazolecarbaldehyde . It is typically stored at a temperature of 4°C and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of oxazoles. For instance, one method involves the use of palladium-catalyzed C-5 arylation of oxazoles in polar solvents .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder . and is typically stored at a temperature of 4°C .

Scientific Research Applications

Antimicrobial Applications

  • A study highlighted the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach, demonstrating their potential as inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Antiproliferative and Anti-tuberculosis Activities

  • Another study focused on the synthesis and in vitro antiproliferative activity of novel 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives against cancer cell lines. The study found that specific derivatives exhibited highly potent activity, highlighting the potential of these compounds in cancer treatment (Ashok et al., 2020).
  • The synthesis, anti-Mycobacterium tuberculosis profile, and structure-activity relationship (SAR) study of new N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes were described. Compounds displayed significant inhibitory activity against Mycobacterium tuberculosis, with some showing comparable activity to current pharmaceuticals used in tuberculosis treatment (Costa et al., 2006).

Synthesis and Characterization of Derivatives

  • The general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles was demonstrated, showing the versatility of such structures in synthesizing diverse oxazole derivatives (Williams & Fu, 2010).
  • Novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives were synthesized using an ultrasound-assisted one-pot method, illustrating an efficient and eco-friendly approach to synthesizing complex molecules (Nimbalkar et al., 2018).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-methyl-5-phenyl-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHFMNSHRAATTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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